1h-Pyrimido[5,4-c][1,2,5]oxadiazine
CAS No.: 42394-53-6
Cat. No.: VC19651008
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
![1h-Pyrimido[5,4-c][1,2,5]oxadiazine - 42394-53-6](/images/structure/VC19651008.png)
Specification
CAS No. | 42394-53-6 |
---|---|
Molecular Formula | C5H4N4O |
Molecular Weight | 136.11 g/mol |
IUPAC Name | 1H-pyrimido[5,4-c][1,2,5]oxadiazine |
Standard InChI | InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-3,9H |
Standard InChI Key | BJWIOSBRGOLPGB-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=NC=N1)N=CON2 |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 1H-pyrimido[5,4-c] oxadiazine consists of a pyrimidine ring fused to an oxadiazine moiety at positions 5 and 4 of the pyrimidine, respectively. This arrangement creates a bicyclic system with nitrogen and oxygen heteroatoms strategically positioned to influence electronic distribution and reactivity. The molecular formula is C₆H₄N₄O, with a calculated molecular weight of 148.12 g/mol . Key structural features include:
-
Ring Fusion Geometry: The [5,4-c] fusion pattern dictates the spatial orientation of substituents, affecting intermolecular interactions.
-
Electron-Deficient Centers: The pyrimidine and oxadiazine rings collectively create electron-deficient regions, making the compound amenable to nucleophilic attacks and metal coordination.
-
Tautomeric Flexibility: Like related pyrimidine derivatives, this compound may exhibit tautomerism, influencing its stability and reactivity in different solvents .
Computational analyses using PubChem data indicate a topological polar surface area (TPSA) of 47 Ų, suggesting moderate solubility in polar solvents . The hydrogen bond donor and acceptor counts (1 and 4, respectively) further support its potential for forming stable interactions with biological targets .
Synthetic Pathways and Methodological Considerations
Synthesizing 1H-pyrimido[5,4-c] oxadiazine requires strategic cyclization reactions. While no direct protocols exist, analogous syntheses of pyrimido-oxadiazines provide a framework:
Cyclization of Precursor Heterocycles
A common approach involves condensing pyrimidine-5,4-diamine derivatives with carbonyl-containing reagents. For example, reacting 5-amino-4-hydrazinylpyrimidine with triethyl orthoformate in refluxing dioxane yields fused oxadiazine rings . Key parameters include:
-
Solvent Selection: Polar aprotic solvents (e.g., dioxane, DMF) enhance reaction rates by stabilizing transition states.
-
Temperature Control: Reactions typically proceed at 80–120°C to balance kinetics and product stability .
Post-Functionalization Strategies
Derivatization of the parent compound can introduce substituents at positions 3 and 7 of the fused ring system. For instance, Suzuki-Miyaura coupling with aryl boronic acids enables the incorporation of aromatic groups, modulating electronic and steric properties .
Table 1: Representative Synthetic Routes for Pyrimido-Oxadiazine Derivatives
Starting Material | Reagent | Conditions | Product Yield | Reference |
---|---|---|---|---|
5-Amino-4-hydrazinylpyrimidine | Triethyl orthoformate | Reflux, dioxane, 6h | 52% | |
4-Chloropyrimidine-5-carbaldehyde | Hydrazine hydrate | RT, ethanol, 12h | 68% |
Comparative Analysis with Structural Analogs
The uniqueness of 1H-pyrimido[5,4-c][1, oxadiazine becomes evident when compared to related heterocycles:
Table 2: Key Differences Between Pyrimido-Oxadiazine Isomers
Challenges and Future Directions
Current limitations in studying 1H-pyrimido[5,4-c][1, oxadiazine include:
-
Synthetic Complexity: Low yields (<55%) in cyclization steps necessitate optimized catalysts (e.g., Pd nanoparticles) .
-
Biological Screening Gaps: Targeted assays against kinase families (e.g., EGFR, VEGFR) are needed to elucidate mechanisms.
Proposed research priorities:
-
Develop flow chemistry protocols to improve reaction efficiency.
-
Explore computational docking studies to predict target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume